molecular formula C18H21NOS B6424110 3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide CAS No. 2034536-95-1

3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide

Cat. No.: B6424110
CAS No.: 2034536-95-1
M. Wt: 299.4 g/mol
InChI Key: HLMQTDUNUNNMNF-UHFFFAOYSA-N
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Description

3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide is a synthetic compound that belongs to the class of amides. It features a phenyl group, a thiophene ring, and a cyclopentyl moiety, making it structurally complex and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopentyl ring followed by the introduction of the thiophene and phenyl groups. The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

Uniqueness

3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide is unique due to its specific combination of a phenyl group, a thiophene ring, and a cyclopentyl moiety. This structural arrangement may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-phenyl-N-(1-thiophen-2-ylcyclopentyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMQTDUNUNNMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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